molecular formula C16H15N5 B018823 N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine CAS No. 152460-10-1

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Cat. No. B018823
M. Wt: 277.32 g/mol
InChI Key: QGAIPGVQJVGBIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, typically involves multi-step chemical reactions, starting from basic chemical precursors to more complex structures. For instance, the synthesis of similar compounds has been achieved through reactions involving chloro and amino substitutions on the pyrimidine ring, indicating a possible pathway for synthesizing the target compound (Trilleras et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by planar pyrimidine rings with various substituents affecting their electronic structure and intermolecular interactions. Studies involving X-ray diffraction and spectroscopic techniques like NMR and IR spectroscopy have revealed insights into the molecular geometries, bonding, and polarization effects within similar compounds. These analyses highlight the importance of substituents in determining the molecular structure and properties of the compounds (Low et al., 2007).

Scientific Research Applications

  • Pharmacological Applications : Compounds similar to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine show high affinity and selectivity for human A(1) adenosine receptors, potentially serving as pharmacological tools due to their fluorescent properties (Hess et al., 2000). Additionally, novel derivatives have been found to exhibit promising cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

  • Biochemical Research : Research on derivatives of this compound has shown potent dual inhibitory activity against human thymidylate synthase and dihydrofolate reductase, indicating potential in antitumor therapies (Gangjee et al., 2008).

  • Organic Chemistry and Drug Synthesis : Studies have focused on the synthesis of novel derivatives with potential anti-inflammatory and analgesic activities (Muralidharan et al., 2019). Other research has explored innovative strategies for synthesizing α-aminopyrrole derivatives, leading to the synthesis of pyrrolo[1,2-a]pyrimidine-7-carboxylates, useful in various biological applications (Galenko et al., 2019).

  • Analytical Chemistry : The compound has been used in developing a rapid, sensitive, and reliable LC-MS/MS method for determining genotoxic impurities in imatinib mesylate, showcasing its relevance in quality control (Xiaogan, 2013).

properties

IUPAC Name

4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAIPGVQJVGBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433443
Record name 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
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Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

CAS RN

152460-10-1
Record name 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
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Record name Imatinib amine
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Record name 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
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Record name 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]
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Record name IMATINIB AMINE
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Synthesis routes and methods I

Procedure details

A suspension of 143.0 g (0.46 mol) of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine in 7.15 liters of ethyl acetate is stirred with 14.3 g of palladium on active carbon (10% Pd) under a hydrogen atmosphere at normal pressure for 6.5 hours. The suspension is filtered and the filtrate is concentrated in a rotary evaporator. The crude product is recrystallised from methylene chloride, yielding N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine; m.p. 138°-140°, Rf =0.36 (methylene chloride:methanol=9:1).
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
7.15 L
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (35 g, 0.114 mol) and stannous chloride dihydrate (128.5 g, 0.569 mol) were dissolved in a solvent mixture of ethyl acetate and ethanol (250 ml, 10/1, v/v), and the reaction solution was refluxed for 4 hours. The solution was cooled to room temperature, washed with 10% aqueous sodium hydroxide solution, and concentrated to give N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (35 g).
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
128.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine (3.07 g, 10.0 mmol), hydrazine monohydrate (1.54 g of 65% solution in water, 20.0 mmol), FeCl3 (21 mg, 0.13 mmol), and activated carbon (0.2 g) were dissolved in a mixture of methanol (200 mL) and ethyl acetate (100 mL). The reaction mixture was heated to 80° C. with stirring and maintained for 24 hours. The reaction mixture was cooled own to room temperature. The insoluble materials were removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in ethyl acetate (150 mL) and washed with water (150×2). The organic phase was dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the resulting residue was purified by column chromatography (biotage: DMC/Methanol, 1-8%, 25 CV). The product was obtained (1.57 g, yield: 56.4%) as a yellow solid and 0.53 g starting material of N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine was recovered; 1H NMR (500 MHz, CDCl3) δ 2.28 (s, 3H), 3.68 (s, 2H), 6.45 (d, 1H), 6.95 (s, 1H), 7.02 (d, 1H), 7.18 (d, 1H), 7.45 (m, 1H), 7.35 (d, 1H), 7.65 (s, 1H), 8.37 (d, 1H), 8.52 (d, 1H), 8.74 (d, 1H), 9.28 (s, 1H). LC-MS (m/z) calculated, 277.3. found, 278.2 [M+H]+.
Name
N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
XW Wang, JW Sun, H Zhang, GF Hou, GM Li - Journal of Inorganic and …, 2015 - Springer
Three new N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Cd(II) coordination polymers, namely, {[Cd(AMPPA) 2 (H 2 O) 2 ]·(NO 3 ) 2 ·H 2 O} n (1), {[Cd(AMPPA) 2 (ipa)]·…
Number of citations: 4 link.springer.com
VI Krylov, SV Moiseev, OV Knyazkina… - Bulletin of the …, 2016 - vedomostincesmp.ru
The article describes a simple method for purifying N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine for further use as a standard for quantitative determination of genotoxic …
Number of citations: 2 www.vedomostincesmp.ru
Z Zhou, Y Wang, J Li, B Hu, X Lin, Y Chen… - Medicinal Chemistry …, 2018 - Springer
Cyclobentinib was designed and synthesized as a novel anti-CML agent, its in vitro activity against K562 cells was evaluated by MTT assay. CB1107 showed remarkable cytotoxicity …
Number of citations: 4 link.springer.com
T Gregorić, M Sedić, P Grbčić, AT Paravić… - European journal of …, 2017 - Elsevier
Regioselective 1,4-disubstituted 1,2,3-triazole tethered pyrimidine-2,4-dione derivatives (5–23) were successfully prepared by the copper(I)-catalyzed click chemistry. While known …
Number of citations: 83 www.sciencedirect.com
AN Hussein, OFA Rasheed, MF Mahdi… - Pharm Anal …, 2019 - researchgate.net
Background: In silico drug design conducts a process for making conformations and directions of multiple ligands and chooses the best ones, then being selected. In silico studies are …
Number of citations: 8 www.researchgate.net
DJ Snodin - Organic Process Research & Development, 2020 - ACS Publications
Regulatory guidance on impurities is becoming increasingly comprehensive and complex. The advent of ICH M7(R1) on mutagenic impurities has introduced a significant and …
Number of citations: 5 pubs.acs.org
ВИ Крылов, СВ Моисеев, ОВ Князькина… - Ведомости Научного …, 2016 - cyberleninka.ru
В статье показан простой способ очистки N-(5-амино-2-метилфенил)-4-(3-пиридил)-2-пиримидинамина для дальнейшего использования его в качестве стандарта при …
Number of citations: 4 cyberleninka.ru

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